molecular formula C12H20O2 B1218758 Allyl cyclohexanepropionate CAS No. 2705-87-5

Allyl cyclohexanepropionate

Cat. No. B1218758
CAS RN: 2705-87-5
M. Wt: 196.29 g/mol
InChI Key: TWXUTZNBHUWMKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane structures, which are key components in compounds like allyl cyclohexanepropionate, can be achieved through methods such as the [3 + 3] hexannulation of cyclopropanes and 2-chloromethyl allylsilanes. This process, involving Lewis acid-assisted ring-opening/allylation followed by base-mediated ring closure, yields functionalized exo-methylenecyclohexanes (Sapeta & Kerr, 2009).

Molecular Structure Analysis

For a detailed analysis of the molecular structure of compounds related to allyl cyclohexanepropionate, studies have synthesized and analyzed structures like 1,1′-(cyclohexane-1,2-diyl)bis(3-allylthiourea) via X-ray diffraction, providing insights into the orthorhombic crystal structure and molecular orientations (Huang Shu-ping, 2012).

Chemical Reactions and Properties

Allyl cyclohexanepropionate undergoes various chemical reactions. For instance, the (4+3)-cycloaddition of allylic cations to dienes is a method used for synthesizing seven-membered rings, relevant to the structural formation of allyl cyclohexanepropionate (Harmata, 2010). Moreover, the palladium-catalyzed allylic oxidation of cyclohexenes using molecular oxygen as an oxidant is another significant reaction (Bystroem, Larsson, & Aakermark, 1990).

Physical Properties Analysis

The physical properties of compounds similar to allyl cyclohexanepropionate, such as cyclohexanes, can be analyzed through their synthesis and subsequent property examination. This includes understanding their solubility, melting points, and other physical characteristics vital for industrial applications.

Chemical Properties Analysis

Analyzing the chemical properties of allyl cyclohexanepropionate involves understanding its reactivity under different conditions, stability, and potential for forming various derivatives. Studies on the cycloaddition reactions and the mechanism of anionic [3 + 2] cycloadditions provide a basis for understanding these chemical properties (Neumann, Lambert, & Schleyer, 1998).

Scientific Research Applications

Attraction of Japanese Beetles

  • Research Context : Phenethyl propionate combined with eugenol has been investigated as a potent attractant for Japanese beetles (Popillia japonica Newman), showing greater attractiveness compared to other chemicals like methyl cyclohexanepropionate (McGovern et al., 1970).

Catalytic Oxidation Reactions

  • Catalyst Development : Research into the catalytic oxidation of cyclohexenes, including derivatives of allyl cyclohexanepropionate, has been conducted. This includes studies on palladium-catalyzed allylic oxidation using molecular oxygen as an oxidant (Bystroem et al., 1990).
  • Understanding High-Valent Iron-Oxo Oxidant : Studies have been conducted on cyclohexene as a substrate probe to understand the nature of high-valent iron-oxo oxidants in catalytic oxidations. This research is relevant to the study of allylic oxidation products (Oloo et al., 2013).

Asymmetric Synthesis of Acid Derivatives

  • Chemical Synthesis : Allyl systems, including allyl cyclohexanepropionate derivatives, have been used in Mo-catalyzed asymmetric allylic alkylation. This process aids in the synthesis of alpha-hydroxycarboxylic acid derivatives (Trost et al., 2004).

Pyrolysis Studies

  • Combustion Chemistry : Cyclohexane, a compound related to allyl cyclohexanepropionate, has been studied extensively in pyrolysis to understand its decomposition, which is relevant for combustion processes and material science (Peukert et al., 2011).

Catalytic Oxidation with Molecular Oxygen

  • Oxidation Pathways : Studies have been conducted on the allylic oxidation of cyclohexene with O2, examining both radical and non-radical pathways. This research is pertinent for understanding the catalytic behavior of allyl cyclohexanepropionate derivatives (Denekamp et al., 2018).

Enantioselective Cyclopropanation

  • Stereochemistry in Organic Synthesis : The enantioselective cyclopropanation of allylic alcohols, including compounds structurally related to allyl cyclohexanepropionate, has been explored. This process is significant for the development of stereoselective synthesis methods (Denmark et al., 1997).

Oxidation Reactions

  • Chemical Reaction Studies : Research on the oxidation of cyclohexene, a structurally similar compound to allyl cyclohexanepropionate, contributes to understanding the oxidation reactions and the development of catalysts (Mukherjee et al., 2006).

Biocatalytic Allylic Oxidations

  • Biocatalysis : The use of the edible fungus Pleurotus sapidus for enzymatic allylic oxidations, including reactions with cycloalkenes, highlights the potential of biological systems in synthetic transformations (Rickert et al., 2012).

Oxidation with Transition‐Metal‐Substituted Phosphotungstates

  • Homogeneous Catalysis : The role of transition-metal-substituted phosphotungstates in the catalytic oxidation of cyclohexene offers insights into the development of effective catalysts for oxidation reactions (Song et al., 2017).

Generation of Acyclic Polypropionate Stereopolyads

  • Polyketide Construction : The double diastereo- and enantioselective iridium-catalyzed crotylation of 1,3-diols, including allyl systems, represents a novel approach in polyketide construction (Gao et al., 2011).

Pyrolysis at Low Pressure

  • Combustion and Flame Studies : The low-pressure pyrolysis of cyclohexane has been studied, providing valuable information on the thermal decomposition of related compounds like allyl cyclohexanepropionate (Wang et al., 2012).

Isomerization Studies

  • Chemical Reactions Analysis : The isomerization of cyclohexene oxide over solid acids and bases gives insights into the reaction pathways and product formation, which is relevant for allyl cyclohexanepropionate derivatives (Arata et al., 1980).

Allylic Hydroxylation Reaction

  • Activation Parameters in Organic Chemistry : Studies on the activation parameters for cyclohexene oxygenation help understand the entropy control in allylic hydroxylation reactions, pertinent to compounds like allyl cyclohexanepropionate (Takahashi et al., 2007).

Organic Reactivity Control

  • Regio- and Stereoselectivity : Research on controlling the regio- and stereoselectivity of organic reactions, including allylic substitutions, has implications for the synthesis and reactions of allyl cyclohexanepropionate derivatives (Kočovský, 1994).

Use of Allylic Triflones for Allylation

  • Functionalization Reactions : The use of allylic triflones in the allylation of C-H bonds, including reactions with molecules like cyclohexane, provides insights into C-H functionalization techniques relevant to allyl cyclohexanepropionate (Xiang et al., 1998).

Safety And Hazards

Allyl cyclohexanepropionate is harmful if swallowed, inhaled, or in contact with skin . It may cause skin irritation . It is recommended to wear personal protective equipment, avoid breathing vapors or spray mist, and avoid contact with skin, eyes, and clothing . In case of contact, rinse skin or eyes with water .

properties

IUPAC Name

prop-2-enyl 3-cyclohexylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXUTZNBHUWMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044755
Record name Prop-2-en-1-yl 3-cyclohexylpropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid, Colourless liquid with a pineapple odour
Record name Cyclohexanepropanoic acid, 2-propen-1-yl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl cyclohexane propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

91.00 °C. @ 1.00 mm Hg
Record name Allyl 3-cyclohexylpropionate
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URL http://www.hmdb.ca/metabolites/HMDB0040206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ether, higher oils and fatty oils. Insoluble in glycerine and water, 1ml in 4ml 80% ethanol (in ethanol)
Record name Allyl cyclohexane propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.945-0.950
Record name Allyl cyclohexane propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl cyclohexanepropionate

CAS RN

2705-87-5
Record name Allyl cyclohexanepropionate
Source CAS Common Chemistry
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Record name Allyl cyclohexanepropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanepropanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Prop-2-en-1-yl 3-cyclohexylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044755
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Record name Allyl 3-cyclohexylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALLYL CYCLOHEXANEPROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Record name Allyl 3-cyclohexylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… , and the exposure to allyl cyclohexanepropionate is below the TTC (and 0.47 mg/day). The environmental endpoints were evaluated; allyl cyclohexanepropionate was found not to be …
A Api, D Belsito, S Bhatia… - Food Chem …, 2015 - fragrancematerialsafetyresource …
… Additionally, allyl cyclohexanepropionate was tested via dietary exposure to rats, an exposure … Therefore, the MOE is equal to the allyl cyclohexanepropionate NOAEL in mg/kg/day …
G Zhu, G Yu - Food Science and Technology, 2020 - SciELO Brasil
… Allyl cyclohexanepropionate is colorless liquid with pineapple aroma. Allyl cyclohexanepropionate … Allyl hexanoate, allyl heptanoate and allyl cyclohexanepropionate are the …
Number of citations: 17 www.scielo.br
JS Smith, OT Macina, NB Sussman… - … Journal Devoted to …, 2000 - Wiley Online Library
… Test Esters allyl cyclohexanepropionate … Predicted Positive allyl cyclohexanepropionate … (allyl butyrate, allyl caproate, allyl cyclohexanepropionate, and allyl phenylacetate). With the …
Number of citations: 23 onlinelibrary.wiley.com
F Luan, HT Liu, YY Wen… - Flavour and fragrance …, 2008 - Wiley Online Library
Classification models of the fragrance properties of chemical compounds were performed using linear and non‐linear models. The dataset was divided into three classes on the basis of …
Number of citations: 16 onlinelibrary.wiley.com
L Di Nicolantonio, MR Gigliobianco, DV Peregrina… - Cosmetics, 2022 - mdpi.com
… -3,4,7-trimethyl-; allyl cyclohexanepropionate; 2-phenoxyethyl isobutyrate; amberonne (isomer 2); … allyl cyclohexanepropionate The percentage is higher also if compared with the pure …
Number of citations: 2 www.mdpi.com
Y Fu, T Luechtefeld, A Karmaus, T Hartung - Present Knowledge in Food …, 2023 - Elsevier
… , allyl cyclohexanepropionate has been identified as positive for acute aquatic toxicity in the RASAR, which means allyl cyclohexanepropionate … identify allyl cyclohexanepropionate as …
Number of citations: 3 www.sciencedirect.com
Y Fu - 2021 - jscholarship.library.jhu.edu
… allyl cyclohexanepropionate has been identified as positive for acute aquatic toxicity in Read-Across, which means allyl cyclohexanepropionate … point out allyl cyclohexanepropionate is …
Number of citations: 0 jscholarship.library.jhu.edu
ND Lowe, R Duprey, CS Sell - Journal of chemical education, 2003 - ACS Publications
… 4-(p-Hydroxyphenyl)-2butanone, ethyl maltol, and allyl cyclohexanepropionate are listed as harmful if swallowed; allyl heptanoate is listed as a skin irritant; and phenylethanol is listed …
Number of citations: 12 pubs.acs.org
N Gorinchoy, I Bersuker - Chemistry Journal of Moldova, 2012 - ibn.idsi.md
The electron-conformational (EC) method is employed for the toxicophore (Tph) identification and quantitative prediction of toxicity using the training set of 24 compounds that are …
Number of citations: 8 ibn.idsi.md

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